molecular formula C12H9BrClN B15229740 4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine

4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine

Cat. No.: B15229740
M. Wt: 282.56 g/mol
InChI Key: PEUJCUCVCQFXMO-UHFFFAOYSA-N
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Description

4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine is a halogenated biphenyl amine with the molecular formula C₁₂H₉BrClN and a molecular weight of 283.57 g/mol. Structurally, it features a biphenyl backbone substituted with a bromine atom at the 4-position, a chlorine atom at the 4'-position, and an amine group at the 2-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and materials science . Its halogen substituents enhance its reactivity in cross-coupling reactions, while the amine group facilitates further functionalization, such as acetylation or diazotization .

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

5-bromo-2-(4-chlorophenyl)aniline

InChI

InChI=1S/C12H9BrClN/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H,15H2

InChI Key

PEUJCUCVCQFXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Cl

Origin of Product

United States

Preparation Methods

Fragment Coupling via Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biphenyl systems. For this compound, coupling a 2-aminophenylboronic acid derivative with a 4-bromo-4'-chlorophenyl halide could achieve the desired connectivity. However, the amine group necessitates protection (e.g., as an acetamide) to prevent poisoning of the palladium catalyst. Typical conditions involve Pd(PPh₃)₄ (2 mol%), K₂CO₃ in a 3:1 dioxane/water mixture at 80°C, yielding 70–85% coupled product.

Sequential Halogenation Strategies

Direct halogenation of a preformed biphenyl scaffold poses regioselectivity challenges. Patent CN101376619A discloses a bromination method using AlCl₃ or FeCl₃ catalysts in dichloroethane, achieving 60–75% conversion with chlorine gas as an accelerant. Adapting this protocol, chlorination at the 4' position could precede bromination at the 4 position, leveraging directing effects of the amine group.

Stepwise Synthesis Protocols

Friedel-Crafts Acylation and Reduction (Route A)

  • Synthesis of 4-propionylbiphenyl (Compound 2) :
    Biphenyl reacts with propionyl chloride in dichloroethane under AlCl₃ catalysis (1.05–1.3 eq) at 5–10°C, yielding 4-propionylbiphenyl with 85% efficiency. The acyl group directs subsequent bromination/chlorination to the para positions.
  • Reduction to 4-propylbiphenyl (Compound 3) :
    Sodium borohydride in THF reduces the ketone to a secondary alcohol, followed by acid-catalyzed dehydration (p-toluenesulfonic acid, 80–90°C) to yield the alkyl chain.
  • Bromination and Chlorination :
    Liquid bromine (1.1 eq) with FeCl₃ in dichloromethane introduces bromine at the 4 position. Chlorination at the 4' position employs Cl₂ gas in the presence of AlCl₃, achieving 65–70% regioselectivity.
  • Amine Introduction :
    Nitration at the 2 position (HNO₃/H₂SO₄, 0°C), followed by hydrogenation (Pd/C, H₂, 35–45°C), yields the target amine.

Key Data :

Step Reaction Yield Conditions
1 Friedel-Crafts acylation 85% AlCl₃, 5–10°C, 4–6 h
2 Ketone reduction 90% NaBH₄, THF, rt, 2–4 h
3 Dehydration 78% p-TsOH, 80–90°C, 3–6 h
4 Bromination 70% Br₂, FeCl₃, CH₂Cl₂, 20–30°C
5 Chlorination 65% Cl₂, AlCl₃, 0–10°C
6 Nitration/Hydrogenation 60% HNO₃/H₂SO₄ → Pd/C, H₂

Direct Biphenyl Functionalization (Route B)

  • Nitration of Biphenyl :
    Introducing a nitro group at the 2 position using mixed acid (HNO₃/H₂SO₄) at 0°C achieves 75% yield.
  • Halogenation :
    Sequential bromination (Br₂, FeCl₃) and chlorination (Cl₂, AlCl₃) at 4 and 4' positions, respectively, with 60–70% combined efficiency.
  • Nitro Reduction :
    Catalytic hydrogenation (Pd/C, H₂, 40°C) converts the nitro group to an amine, yielding 85–90% product.

Advantages : Fewer steps, higher overall yield (55–60%), but requires precise temperature control during halogenation.

Comparative Analysis of Synthetic Routes

Parameter Route A (Stepwise) Route B (Direct)
Total Steps 6 3
Overall Yield 38% (cumulative) 55%
Regioselectivity Control High (directing groups) Moderate
Safety Concerns Handling Cl₂ gas Less hazardous reagents
Cost Efficiency Higher (multiple steps) Lower

Route B offers operational simplicity and cost advantages but risks over-halogenation. Route A ensures better regiocontrol, critical for pharmaceutical applications.

Optimization Strategies

Solvent and Catalyst Selection

  • Friedel-Crafts Acylation : Dichloroethane outperforms toluene due to better AlCl₃ solubility, reducing reaction time by 30%.
  • Bromination : FeCl₃ in CH₂Cl₂ minimizes di-bromination side products compared to AlCl₃.

Temperature Modulation

  • Maintaining 0–10°C during Cl₂ gas introduction limits electrophilic attack to the para position, enhancing chlorination selectivity to 80%.

Purification Techniques

  • Recrystallization with ethyl acetate/petroleum ether (1:3) removes unreacted starting materials, improving product purity to >98%.

Challenges and Mitigation

Regioselectivity in Halogenation

The amine group’s ortho/para-directing nature complicates bromination/chlorination. Using bulky directing groups (e.g., tert-butyl) during intermediate stages mitigates this issue.

Functional Group Compatibility

Nitro groups are susceptible to reduction during hydrogenation. Employing Boc protection (tert-butyloxycarbonyl) before halogenation preserves functionality.

Industrial-Scale Adaptations

Patent CN101376619A highlights dichloroethane as a cost-effective solvent for large-scale bromination, enabling reagent recycling and reducing waste. Continuous-flow reactors could further enhance yield by improving heat dissipation during exothermic steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Conversely, reduction reactions can convert the amine group to a primary amine or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The biphenyl core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives. These reactions typically require palladium (Pd) catalysts and suitable ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or primary amine derivatives.

Scientific Research Applications

4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

    Biological Studies: It may be used in biological research to study the effects of halogenated biphenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug discovery and development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-chloro-[1,1’-biphenyl]-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Electron-Donating Groups : Bromine and chlorine (electron-withdrawing) increase electrophilicity, favoring cross-coupling reactions, while methoxy groups (electron-donating) enhance solubility and alter reaction pathways .
  • Positional Effects : Substituents at the 2'-position (e.g., 2'-Br) enable unique cyclization reactions, unlike para-substituted analogs .

Physicochemical Properties

NMR Data Highlights :

  • 4'-Chloro-[1,1'-biphenyl]-2-amine : ¹H NMR shows aromatic protons at δ 7.38–7.44 (m, 4H) and amine protons as a broad singlet at δ 3.71 .
  • N-(4'-Chloro-[1,1'-biphenyl]-2-yl)acetamide : Acetylation shifts the amine proton resonance to δ 6.98 (br, 1H), with a methyl group at δ 2.04 .
  • 4-Bromo-4'-nitro Derivatives : Nitro groups cause significant downfield shifts (e.g., δ 8.31–8.18 ppm in 4i) .

Thermal and Crystallographic Data :

  • Crystallographic studies (e.g., ) reveal planar biphenyl structures stabilized by halogen interactions. For example, 4'-chloro derivatives form hydrogen bonds between NH₂ and adjacent substituents .

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